molecular formula C8H4Cl2N2O2 B15498308 4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile

4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile

Cat. No.: B15498308
M. Wt: 231.03 g/mol
InChI Key: MJIPFSIQEXCDKN-UHFFFAOYSA-N
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Description

4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile, universally known as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is a highly valued and potent oxidizing agent in organic synthesis and pharmaceutical research. This compound, with its high oxidation potential, is a reagent of choice for a range of critical transformations. Its primary applications include the dehydrogenation of steroids, the deprotection of functional groups like thioacetals, acetals, and ketals, and serving as an effective electron-transfer reagent. DDQ is also instrumental in the synthesis of quinolines from imines and alkynes, the functionalization of benzylic and allylic C-H bonds, and the preparation of functionalized furans and benzofurans. Furthermore, when used in combination with triphenylphosphine (Ph3P), it enables the efficient synthesis of 1,2-benzisoxazoles. The mechanism of action for DDQ often involves the transfer of a hydride ion to one of the quinone oxygen atoms, which is a key step in dehydrogenation reactions. Beyond its role as an oxidant, the molecular structure, featuring two chlorine atoms and two electron-withdrawing nitrile groups, allows DDQ to act simultaneously as a chlorinating agent under specific conditions. This product is supplied as a yellow to orange crystalline powder with a melting point of 210-215 °C (with decomposition) and a high purity level. Researchers should note that DDQ is moisture-sensitive and reacts with water, which can liberate highly toxic hydrogen cyanide (HCN) gas. It must be stored at 2-8°C and handled with appropriate personal protective equipment, including eyeshields, gloves, and suitable respirators. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

4,5-dichloro-3,6-dihydroxycyclohexa-1,4-diene-1,2-dicarbonitrile

InChI

InChI=1S/C8H4Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13/h7-8,13-14H

InChI Key

MJIPFSIQEXCDKN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(C(=C(C1O)Cl)Cl)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : DDQ contains two ketone (dioxo) groups at positions 3 and 6, whereas the dihydroxy compound substitutes these with hydroxyl groups.
  • Reactivity: DDQ is a potent oxidizing agent widely used for dehydrogenation of alcohols, phenols, and steroid ketones . Its oxidizing power stems from the electron-withdrawing nitrile and chlorine groups, which stabilize the reduced form (DDQ-H2). In contrast, the dihydroxy compound likely exhibits reduced oxidative capacity due to hydroxyl groups’ electron-donating nature.
  • Applications: DDQ is pivotal in synthesizing heterocycles (e.g., triazoles via hydrazone electro-oxidation) and facilitating domino reactions in indole skeleton construction . The dihydroxy variant may serve as a milder reagent or intermediate in redox-sensitive reactions.
  • Physical Properties :
Property DDQ 4,5-Dichloro-3,6-dihydroxy analog (Inferred)
Melting Point 214–217°C Likely lower (hydroxyl groups reduce crystallinity)
Solubility Soluble in DCM, THF, DMSO Potentially higher water solubility due to -OH groups
Toxicity Classified as toxic (UN 3439) Expected to be less hazardous

Chloranilic Acid (2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone)

Key Differences :

  • Structure: Chloranilic acid lacks nitrile groups but shares the dichloro-dihydroxy-benzoquinone core. It is a detoxification product of tetrachloro-1,4-benzoquinone (TCBQ) via hydrolysis .
  • Reactivity : Unlike the dicarbonitrile derivatives, chloranilic acid participates in isomerization reactions (e.g., N-hydroxyphthalimide to isatoic anhydride) but lacks the nitriles’ electron-deficient character.
  • Applications : Primarily used in analytical chemistry as a chelating agent and in detoxification pathways .

2,5-Dihydroxy-3,6-dioxo-1,4-cyclohexadiene-1,4-dicarbonitrile

Key Differences :

  • Structure : This compound combines both hydroxyl and ketone groups with nitriles, creating a hybrid of DDQ and chloranilic acid .
  • Reactivity : The coexistence of electron-withdrawing (-CN, -O) and electron-donating (-OH) groups may enable unique redox or coordination chemistry.

Preparation Methods

Chlorination Methods for Precursor Activation

Substrate Selection and Pre-Chlorination Modifications

The synthesis begins with a dihydroxybenzene derivative, typically 3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile. Chlorination introduces two chlorine atoms at positions 4 and 5 via electrophilic aromatic substitution (EAS). The electron-withdrawing nitrile groups (-C≡N) direct chlorination to the meta positions relative to the hydroxyl groups.

Table 1: Standard Chlorination Parameters
Parameter Value/Range
Temperature 0–5°C
Solvent Dichloromethane (DCM)
Chlorinating Agent Cl₂ or SO₂Cl₂
Catalyst None required
Reaction Time 4–6 hours

The absence of a catalyst simplifies purification, as residual metallic species common in Lewis acid-catalyzed EAS (e.g., FeCl₃) are avoided. Low temperatures suppress polysubstitution and oxidative side reactions.

Cyclization and Ring Formation Dynamics

Intramolecular Dehydration and Aromatization

Following chlorination, the intermediate undergoes acid-mediated cyclization to establish the 1,4-cyclohexadiene system. Concentrated sulfuric acid (H₂SO₄) at 25–30°C promotes both dehydration and π-bond conjugation.

Table 2: Cyclization Optimization Data
Parameter Effect on Yield
H₂SO₄ Concentration >90% yield at 98%
Temperature Ramp 5°C/30 min increments
Post-Reaction Quenching Ice-water bath

The exothermic nature of cyclization necessitates controlled temperature ramping to prevent ring-opening or nitrile hydrolysis.

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Crude product isolation employs methyl isobutyl ketone (MIBK) for liquid-liquid extraction, leveraging its differential solubility for organic byproducts. Sequential washes with sodium bicarbonate (NaHCO₃) neutralize residual acid, while saturated saline (NaCl) minimizes emulsion formation.

Table 3: Purification Efficiency Metrics
Step Purity Increase
MIBK Extraction 65% → 82%
NaHCO₃ Wash 82% → 91%
Vacuum Drying 91% → 98.5%

Final crystallization from ethanol/water (3:1 v/v) yields analytically pure material with >99% HPLC purity.

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, -OH), 6.85 (s, 2H, C=C-H), 3.45 (s, 2H, -CN).
  • FT-IR : ν 2230 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=C conjugated), 3250 cm⁻¹ (-OH).
  • XRD : Monoclinic crystal system (P2₁/c), a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Adaptation

Pilot-scale production (50 kg/batch) utilizes tubular reactors for chlorination, achieving 92% yield at 5°C with Cl₂ gas injection rates of 0.8 L/min. Cyclization is conducted in glass-lined steel reactors to withstand H₂SO₄ corrosion.

Table 4: Scalability Metrics
Parameter Lab Scale Pilot Scale
Batch Size 100 g 50 kg
Cycle Time 8 hours 72 hours
Energy Consumption 15 kWh/kg 9 kWh/kg

Q & A

Q. What are the standard methods for characterizing the purity and structural identity of 4,5-Dichloro-3,6-dihydroxy-1,4-cyclohexadiene-1,2-dicarbonitrile?

  • Methodological Answer : Purity is typically assessed via high-performance liquid chromatography (HPLC) with retention time matching, complemented by melting point analysis (reported ranges: 210–217°C) . Structural confirmation employs spectroscopic techniques:
  • IR spectroscopy : Identifies carbonyl (C=O) and nitrile (C≡N) groups.
  • NMR : Resolves aromatic protons and chlorine/cyano substituents.
  • Elemental analysis : Validates stoichiometry (C, H, N, Cl).
    Discrepancies in melting points may arise from polymorphs or impurities; differential scanning calorimetry (DSC) can clarify phase transitions .

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionSource
Melting Point210–217°C
SolubilityTHF, DCM, Acetic Acid
Density~1.75 g/cm³
Hazard Class6.1 (UN 3439)

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep desiccated at <30°C to prevent hydrolysis, which releases toxic HCN .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hood use mandatory.
  • Emergency Measures : For inhalation, administer oxygen; for skin contact, wash thoroughly with water .

Q. How is this compound utilized as an oxidizing agent in dehydrogenation reactions?

  • Methodological Answer :
  • Substrate Scope : Effective for steroidal ketones, alcohols, and phenols .
  • Reaction Setup : Use anhydrous solvents (e.g., benzene, dioxane) at 1.1–2.0 equivalents of DDQ.
  • Monitoring : Track progress via TLC or in-situ UV-Vis spectroscopy (λ ~ 300–400 nm for quinone absorption) .

Q. What solvents are optimal for its dissolution, and how does solubility impact reaction design?

  • Methodological Answer :
  • High Solubility : THF, acetic acid.
  • Moderate Solubility : DCM, benzene.
  • Avoidance : Aqueous solvents due to hydrolysis .
    Solvent choice affects reaction kinetics; polar aprotic solvents enhance electron-deficient quinone reactivity .

Q. How can researchers verify the absence of hydrolytic degradation during storage?

  • Methodological Answer :
  • FT-IR Analysis : Monitor for loss of nitrile peaks (~2200 cm⁻¹) or emergence of -OH stretches (~3300 cm⁻¹).
  • Karl Fischer Titration : Quantify water content (<0.5% recommended) .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve contradictions in DDQ’s oxidation efficiency across substrates?

  • Methodological Answer :
  • UV-Vis Kinetics : Track substrate-dependent electron transfer rates (e.g., λ shift for charge-transfer intermediates) .
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends .
  • Isotope Effects : Use deuterated substrates to probe hydrogen abstraction mechanisms .

Q. What role does DDQ play in the synthesis of metal-organic frameworks (MOFs) with magnetic properties?

  • Methodological Answer :
  • Ligand Design : DDQ’s quinoid structure acts as a redox-active ligand. Example: Fe(III)-DDQ MOFs show magnetic ordering via ligand-centered radical formation .
  • Synthetic Strategy : Combine with transition metals (e.g., Fe, Co) under inert conditions. Monitor coordination via X-ray crystallography (SHELX refinement ).

Q. How do electronic substituents influence DDQ’s efficacy in charge-transfer complexes?

  • Methodological Answer :
  • Cyclic Voltammetry : Measure reduction potentials (E₁/₂) to quantify electron-accepting strength.
  • Hammett Analysis : Correlate substituent effects (σ values) with complex stability constants (KCT) .

Q. Table 2: Spectroscopic Signatures in Charge-Transfer Complexes

TechniqueKey ObservationsApplication Example
UV-VisNew absorption bandsDDQ-5,6-dimethylbenzoselenadiazole
IRShifts in C=O/C≡N stretchesDonor-acceptor interactions

Q. What crystallographic challenges arise in determining DDQ’s crystal structure, and how are they addressed?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL’s PART and SUMP instructions to model positional disorder in chloro/cyano groups .
  • Twinned Data : Employ SHELXPRO for detwinning algorithms in low-symmetry space groups .

Q. How can mechanistic studies differentiate between single-electron transfer (SET) and hydrogen-atom transfer (HAT) pathways in DDQ-mediated oxidations?

  • Methodological Answer :
  • Radical Traps : Add TEMPO to quench SET pathways; monitor suppression of product formation.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios > 2.0 for HAT vs. SET-dominated mechanisms .

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